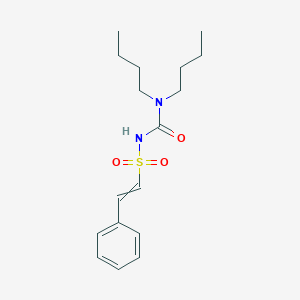
N-(Dibutylcarbamoyl)-2-phenylethene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Dibutylcarbamoyl)-2-phenylethene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenylethene backbone, with a dibutylcarbamoyl substituent. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Dibutylcarbamoyl)-2-phenylethene-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2-phenylethene-1-sulfonyl chloride with dibutylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired sulfonamide product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: N-(Dibutylcarbamoyl)-2-phenylethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Amines, thiols; in organic solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(Dibutylcarbamoyl)-2-phenylethene-1-sulfonamide is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit various enzymes by mimicking the structure of natural substrates, making them valuable tools in biochemical studies .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Sulfonamide derivatives have been investigated as antibacterial agents, anti-inflammatory drugs, and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other functional materials .
Mecanismo De Acción
The mechanism of action of N-(Dibutylcarbamoyl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes by binding to the active site and blocking the substrate from accessing the catalytic site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparación Con Compuestos Similares
N-(Dibutylcarbamoyl)-2-phenylethene-1-sulfonamide: shares structural similarities with other sulfonamide derivatives such as sulfanilamide, sulfamethoxazole, and sulfadiazine.
Sulfanilamide: A simple sulfonamide used as an antibacterial agent.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the dibutylcarbamoyl group and the phenylethene backbone differentiates it from other sulfonamides, potentially leading to unique interactions with molecular targets and distinct applications in research and industry .
Propiedades
Número CAS |
56753-45-8 |
|---|---|
Fórmula molecular |
C17H26N2O3S |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
1,1-dibutyl-3-(2-phenylethenylsulfonyl)urea |
InChI |
InChI=1S/C17H26N2O3S/c1-3-5-13-19(14-6-4-2)17(20)18-23(21,22)15-12-16-10-8-7-9-11-16/h7-12,15H,3-6,13-14H2,1-2H3,(H,18,20) |
Clave InChI |
NHYPKCJKUPIUPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















